3-(5,6,7,8-Tetrahydronaphthalene-2-sulfonamido)propanoic acid
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Overview
Description
“3-(5,6,7,8-Tetrahydronaphthalene-2-sulfonamido)propanoic acid” is a chemical compound with the molecular formula C13H17NO4S and a molecular weight of 283.34 . It is primarily used for research purposes .
Molecular Structure Analysis
The molecular structure of “this compound” is defined by its molecular formula, C13H17NO4S . Detailed structural analysis would typically involve techniques such as NMR, HPLC, LC-MS, and UPLC .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 283.34 . Other properties such as boiling point and storage conditions are not specified .Scientific Research Applications
Thromboxane Receptor Antagonists Development
Research led by Xiaozhao Wang et al. (2014) explored derivatives of known thromboxane A2 prostanoid receptor antagonists, including the tetrahydronaphthalene-sulfonamido derivative, for the development of antithromboxane therapies. These derivatives showed potent inhibition of the human TP receptor, suggesting potential as leads for new treatments (Wang et al., 2014).
Antimicrobial Agents Synthesis
Hanaa S. Mohamed and colleagues (2021) synthesized new tetrahydronaphthalene-sulfonamide derivatives, demonstrating potent antimicrobial activities. This study showcases the potential of these compounds in developing effective antimicrobial agents (Mohamed et al., 2021).
Retinoid X Receptor (RXR)-Selective Agonists
Michael C. Heck et al. (2016) investigated sulfonic acid analogues of bexarotene, including tetrahydronaphthalene-sulfonamido derivatives, for selective RXR agonism. These compounds were assessed for their potential in treating cutaneous T-cell lymphoma (CTCL), highlighting the importance of tetrahydronaphthalene derivatives in therapeutic development (Heck et al., 2016).
Molecular Imaging
The synthesis and evaluation of a radiolabeled analogue of a tetrahydronaphthalene-sulfonamido compound for positron emission tomography (PET) imaging were reported by F. Basuli et al. (2012). This work indicates the applicability of such derivatives in molecular imaging, especially for monitoring apoptotic cell death (Basuli et al., 2012).
Carbonic Anhydrase Inhibition
Yusuf Akbaba and collaborators (2014) synthesized sulfonamides derived from tetralines, assessing their inhibition effects on human carbonic anhydrase isozymes. This study underscores the potential of tetrahydronaphthalene-sulfonamide derivatives as inhibitors of carbonic anhydrase, an enzyme involved in various physiological processes (Akbaba et al., 2014).
Safety and Hazards
Properties
IUPAC Name |
3-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonylamino)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4S/c15-13(16)7-8-14-19(17,18)12-6-5-10-3-1-2-4-11(10)9-12/h5-6,9,14H,1-4,7-8H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGVHAEJKQUYTQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>42.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24835891 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
790681-74-2 |
Source
|
Record name | 3-(5,6,7,8-tetrahydronaphthalene-2-sulfonamido)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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